N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide;dihydrochloride
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Overview
Description
N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide;dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of Pyrazole and Piperidine: The pyrazole moiety is then coupled with the piperidine ring through a nucleophilic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amine group on the piperidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or pyrazole derivatives.
Scientific Research Applications
N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(2-pyrazolyl)piperidine-4-carboxamide
- N,N-Dimethyl-3-(2-methylpyrazol-4-yl)piperidine-4-carboxamide
- N,N-Dimethyl-3-(2-ethylpyrazol-3-yl)piperidine-4-carboxamide
Uniqueness
N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide;dihydrochloride is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Biological Activity
N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H18N4Cl2O
- Molecular Weight : 303.22 g/mol
- IUPAC Name : N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide dihydrochloride
N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide acts primarily through modulation of various signaling pathways. Its pyrazole moiety is known to interact with several biological targets, including:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in regulating cell proliferation and survival.
- Neurotransmitter Receptors : It may also affect neurotransmitter systems by acting on receptors associated with dopaminergic and serotonergic pathways.
Anticancer Activity
Research indicates that derivatives of pyrazole, including N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer), showing IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.39 ± 0.06 |
Compound B | NCI-H460 | 0.46 ± 0.04 |
N,N-Dimethyl... | MCF-7 | TBD |
Anti-inflammatory Effects
N,N-Dimethyl-3-(2-methylpyrazol-3-yl)piperidine derivatives have been evaluated for their anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines. In vitro studies suggest that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
The compound's antimicrobial properties have been explored, with findings indicating effectiveness against various bacterial strains. Pyrazole derivatives have been shown to possess broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A recent study evaluated the efficacy of several pyrazole derivatives against breast cancer cells (MCF7). The results indicated that specific modifications in the pyrazole ring enhanced anticancer activity significantly.
- Inflammation Model : In an experimental model of inflammation induced by LPS in mice, treatment with N,N-Dimethyl derivatives resulted in a marked reduction in edema and inflammatory markers compared to controls.
Properties
IUPAC Name |
N,N-dimethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.2ClH/c1-15(2)12(17)9-4-6-13-8-10(9)11-5-7-14-16(11)3;;/h5,7,9-10,13H,4,6,8H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOFPNAYAGFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CNCCC2C(=O)N(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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